molecular formula C12H22O6S B8579723 Dimethyl-2-methylsulfonylazelate

Dimethyl-2-methylsulfonylazelate

Cat. No.: B8579723
M. Wt: 294.37 g/mol
InChI Key: LVKZHDMMCQOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-2-methylsulfonylazelate is a synthetic derivative of azelaic acid, engineered for advanced chemical and materials science research. This compound integrates the structural features of a medium-chain dicarboxylate ester with a methylsulfonyl functional group, making it a valuable bifunctional building block for organic synthesis and polymer chemistry. Azelaic acid derivatives are of significant interest in bio-based chemistry due to their origin from renewable resources, contributing to the development of a carbon-neutral bioeconomy . As a diester, this compound belongs to a class of chemicals known for their versatile applications as intermediates and end products in various synthetic routes, including use as plasticizers, lubricants, and monomers . The presence of the methylsulfonyl group is a key structural modification, offering a potential site for further chemical transformations and reactivity. Researchers can leverage this compound to develop novel polymers with tailored properties or as a precursor for more complex molecules. Its structure suggests potential as a membrane-active immunomodulator (MAIM), a class of compounds that reversibly alter plasma membrane structure and function. Related azelate esters, such as diethyl azelate (DEA), have demonstrated activity in modulating inflammatory signaling by inhibiting phospholipases like PLA2 and PLD, which are implicated in pain pathways . While the specific biological profile of this compound is not yet established, it provides a unique chemical scaffold for investigating new nonopioid therapeutic modalities and membrane-related phenomena . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H22O6S

Molecular Weight

294.37 g/mol

IUPAC Name

dimethyl 2-methylsulfonylnonanedioate

InChI

InChI=1S/C12H22O6S/c1-17-11(13)9-7-5-4-6-8-10(12(14)18-2)19(3,15)16/h10H,4-9H2,1-3H3

InChI Key

LVKZHDMMCQOEJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(C(=O)OC)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl phenylsulfonylacetate (CAS 34097-60-4): Contains a phenylsulfonyl (-SO₂C₆H₅) group and an acetate ester .

Sulfonylurea herbicides (e.g., triflusulfuron methyl ester): Feature sulfonylurea linkages and triazine rings .

Methyl 2-hexenoate (CAS 2396-77-2): A simple unsaturated ester .

2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole): A sulfonic acid derivative used in UV protection .

Table 1: Structural and Functional Comparison
Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
Dimethyl-2-methylsulfonylazelate Diester, methylsulfonyl C₁₁H₂₀O₆S 280.34 Polymer intermediates, R&D
Methyl phenylsulfonylacetate Ester, phenylsulfonyl C₉H₁₀O₄S 214.24 R&D applications
Triflusulfuron methyl ester Sulfonylurea, triazine C₁₀H₁₁F₃N₆O₅S 408.29 Herbicide
Methyl 2-hexenoate Unsaturated ester C₇H₁₂O₂ 128.17 Flavor/fragrance
2-Phenylbenzimidazole-5-sulfonic acid Sulfonic acid, benzimidazole C₁₃H₁₀N₂O₃S 274.30 UV filter (e.g., Ensulizole)

Reactivity and Stability

  • In contrast, Methyl phenylsulfonylacetate’s bulkier phenyl group may sterically hinder such reactions .
  • Hydrolysis Rates: Longer azelate chains in the target compound likely reduce hydrolysis rates compared to shorter esters like Methyl 2-hexenoate, which is more volatile and reactive .
  • Acidity : Unlike sulfonic acids (e.g., Ensulizole, pKa ~1–2), sulfonyl groups in the target compound are less acidic, limiting water solubility but enhancing compatibility with organic matrices .

Preparation Methods

Thioether Oxidation Pathway

This method involves the formation of a thioether intermediate, which is subsequently oxidized to the sulfonyl group.

Step 1: Bromination of Dimethyl Azelate
Dimethyl azelate is brominated at the 2-position using N\text{N}-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) to yield 2-bromo-dimethyl azelate.

Step 2: Thioether Formation
The brominated intermediate reacts with dimethyl sulfide (CH3)2S\text{CH}_3)_2\text{S}) in a nucleophilic substitution (SN2\text{S}_\text{N}2) reaction, forming 2-(methylthio)-dimethyl azelate.

Step 3: Oxidation to Sulfonyl Group
The thioether is oxidized using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of a sodium tungstate (Na2WO4\text{Na}_2\text{WO}_4) catalyst, converting the sulfide to the sulfonyl group.

(CH3O)2C9H14BrAIBNNBS(CH3O)2C9H13BrSN2(CH3)2S(CH3O)2C9H13SCH3Na2WO4H2O2(CH3O)2C9H13SO2CH3\text{(CH}3\text{O)}2\text{C}9\text{H}{14}\text{Br} \xrightarrow[\text{AIBN}]{\text{NBS}} \text{(CH}3\text{O)}2\text{C}9\text{H}{13}\text{Br} \xrightarrow[\text{S}\text{N}2]{\text{(CH}3\text{)}2\text{S}} \text{(CH}3\text{O)}2\text{C}9\text{H}{13}\text{SCH}3 \xrightarrow[\text{Na}2\text{WO}4]{\text{H}2\text{O}2} \text{(CH}3\text{O)}2\text{C}9\text{H}{13}\text{SO}2\text{CH}3

Key Advantages :

  • High selectivity for sulfonyl group placement.

  • Utilizes cost-effective reagents (e.g., H2O2\text{H}_2\text{O}_2).

Direct Sulfonation-Esterification Approach

Step 1: Sulfonation of Azelaic Acid
Azelaic acid undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) to form 2-sulfoazelaic acid.

Step 2: Methylation of Sulfonic Acid
The sulfonic acid group is methylated with dimethyl sulfate ((CH3O)2SO2\text{(CH}_3\text{O)}_2\text{SO}_2) in the presence of sodium bicarbonate (NaHCO3\text{NaHCO}_3) to yield 2-methylsulfonylazelaic acid.

Step 3: Esterification
The carboxylic acid groups are esterified with methanol (CH3OH\text{CH}_3\text{OH}) using sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst, producing the dimethyl ester.

HOOC(CH2)7COOHClSO3HHOOC(CH2)6CH(SO3H)COOHNaHCO3(CH3O)2SO2HOOC(CH2)6CH(SO2CH3)COOHH2SO4CH3OH(CH3O)2C9H14SO2CH3\text{HOOC}(\text{CH}2\text{)}7\text{COOH} \xrightarrow{\text{ClSO}3\text{H}} \text{HOOC}(\text{CH}2\text{)}6\text{CH}(\text{SO}3\text{H})\text{COOH} \xrightarrow[\text{NaHCO}3]{\text{(CH}3\text{O)}2\text{SO}2} \text{HOOC}(\text{CH}2\text{)}6\text{CH}(\text{SO}2\text{CH}3\text{)}\text{COOH} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{(CH}3\text{O)}2\text{C}9\text{H}{14}\text{SO}2\text{CH}_3

Key Advantages :

  • Avoids intermediate purification steps.

  • Dimethyl sulfate ensures high methylation efficiency.

Comparative Analysis of Methods

Method Reagents Conditions Yield Environmental Impact
Thioether OxidationNBS, (CH3)2S\text{(CH}_3\text{)}_2\text{S}, H2O2\text{H}_2\text{O}_2Radical initiation, SN2\text{S}_\text{N}2, Oxidation (90°C)~70%Moderate (uses H2O2\text{H}_2\text{O}_2)
Direct SulfonationClSO3H\text{ClSO}_3\text{H}, (CH3O)2SO2\text{(CH}_3\text{O)}_2\text{SO}_2Sulfonation (0–5°C), Methylation (90°C)~65%High (toxic ClSO3H\text{ClSO}_3\text{H})

Optimization and Challenges

Solvent-Free Methylation

Recent advances highlight solvent-free methylation using dimethyl carbonate ((CH3O)2CO\text{(CH}_3\text{O)}_2\text{CO}) as a greener alternative to dimethyl sulfate. However, this method requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) and elevated temperatures (100–120°C), potentially complicating large-scale production.

Purification Techniques

Recrystallization from absolute methanol is critical for obtaining high-purity this compound, as demonstrated in analogous sulfonyl ester syntheses .

Q & A

Q. What are the optimal synthetic routes for Dimethyl-2-methylsulfonylazelate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Begin with a literature review of sulfonamide ester synthesis, focusing on sulfonyl transfer reactions and esterification protocols.
  • Use factorial design experiments to test variables (e.g., catalyst type, temperature, solvent polarity) and quantify yield/purity trade-offs .
  • Employ HPLC-MS to monitor intermediate formation and optimize reaction kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Combine NMR (¹H, ¹³C, and DEPT-135) to confirm molecular structure, particularly the sulfonyl and ester functional groups.
  • Use reverse-phase HPLC with UV detection (210–260 nm) for purity assessment, validated against certified reference standards.
  • Apply FT-IR to detect trace impurities or degradation products .

Q. How should researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Design accelerated stability studies using ICH Q1A guidelines: expose samples to controlled stressors (e.g., 40°C/75% RH, acidic/basic buffers).
  • Quantify degradation products via LC-MS and assess kinetic stability using Arrhenius plots.
  • Correlate stability data with molecular dynamics simulations to predict shelf-life .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Use comparative molecular field analysis (CoMFA) to map steric/electronic properties against bioactivity data (e.g., enzyme inhibition assays).
  • Implement dose-response studies with appropriate controls (e.g., negative/positive controls for cytotoxicity) to isolate mechanism-specific effects.
  • Validate hypotheses through site-directed mutagenesis or isotopic labeling in target proteins .

Q. How should researchers reconcile contradictory data regarding the reactivity of this compound in different solvent systems?

Methodological Answer:

  • Conduct systematic solvent parameter studies (e.g., Kamlet-Taft polarity, hydrogen-bond donor/acceptor capacity) to identify solvent effects on reaction pathways.
  • Apply multivariate regression analysis to isolate variables contributing to discrepancies (e.g., solvent dielectric constant vs. nucleophilicity).
  • Cross-validate findings using computational solvation models (e.g., COSMO-RS) .

Q. What computational modeling approaches are recommended to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to screen binding affinities across protein conformers.
  • Refine predictions with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability of ligand-receptor complexes.
  • Validate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Methodological Framework for Literature Synthesis

  • Data Contradiction Analysis : Use PRISMA guidelines to systematically map conflicting findings, categorizing discrepancies by experimental conditions (e.g., solvent systems, assay types) .
  • Research Design : Align hypotheses with testable parameters (e.g., IC₅₀ values, binding constants) and predefine statistical thresholds for significance to avoid Type I/II errors .

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